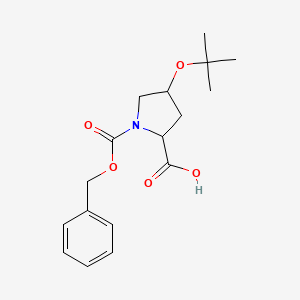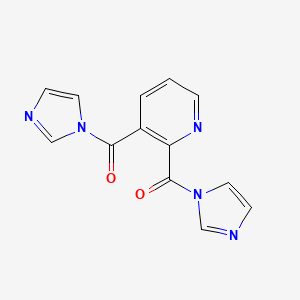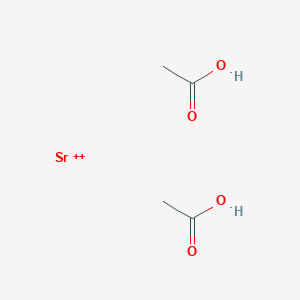
Strontium;acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium; acetic acid is a compound formed by the interaction of strontium, a soft, silvery metal, with acetic acid, a weak organic acid. Strontium is an alkaline earth metal, similar in properties to calcium and barium, and is known for its applications in various fields, including pyrotechnics and medical treatments. Acetic acid, on the other hand, is a common organic acid found in vinegar and used in various industrial and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Strontium; acetic acid can be synthesized by reacting strontium carbonate or strontium hydroxide with acetic acid. The reaction typically involves dissolving strontium carbonate or hydroxide in acetic acid, resulting in the formation of strontium acetate and the release of carbon dioxide or water, respectively. The reaction conditions usually involve ambient temperature and pressure, making the process relatively straightforward.
Industrial Production Methods
In industrial settings, the production of strontium; acetic acid follows similar principles but on a larger scale. The process involves the controlled addition of acetic acid to strontium carbonate or hydroxide in large reactors. The reaction mixture is then filtered to remove any unreacted solids, and the resulting strontium acetate solution is concentrated and crystallized to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Strontium; acetic acid undergoes various chemical reactions, including:
Oxidation and Reduction: Strontium can be oxidized to form strontium oxide, while acetic acid can undergo reduction to form acetaldehyde.
Substitution: Strontium acetate can participate in substitution reactions, where the acetate group is replaced by other functional groups.
Precipitation: Strontium ions can precipitate out of solution when reacted with certain anions, such as sulfate or carbonate.
Common Reagents and Conditions
Common reagents used in reactions involving strontium; acetic acid include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving strontium; acetic acid include strontium oxide, strontium sulfate, and various organic compounds derived from acetic acid, such as acetaldehyde and ethyl acetate.
Aplicaciones Científicas De Investigación
Strontium; acetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, particularly in bone metabolism and repair.
Medicine: Investigated for its potential use in treating osteoporosis and other bone-related conditions.
Industry: Utilized in the production of specialty chemicals and materials, such as strontium-based phosphors for luminescent applications.
Mecanismo De Acción
The mechanism of action of strontium; acetic acid involves the interaction of strontium ions with biological molecules and pathways. Strontium ions can mimic calcium ions and interact with calcium-binding proteins, influencing bone metabolism and promoting bone formation. Acetic acid, being a weak acid, can act as a buffer and participate in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Calcium; acetic acid: Similar to strontium; acetic acid but with calcium ions instead of strontium.
Barium; acetic acid: Contains barium ions and exhibits similar chemical properties to strontium; acetic acid.
Uniqueness
Strontium; acetic acid is unique due to the specific properties of strontium ions, which have a higher atomic weight and different biological effects compared to calcium and barium. This uniqueness makes strontium; acetic acid particularly valuable in applications related to bone health and luminescent materials.
Propiedades
Fórmula molecular |
C4H8O4Sr+2 |
|---|---|
Peso molecular |
207.72 g/mol |
Nombre IUPAC |
strontium;acetic acid |
InChI |
InChI=1S/2C2H4O2.Sr/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2 |
Clave InChI |
RXSHXLOMRZJCLB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


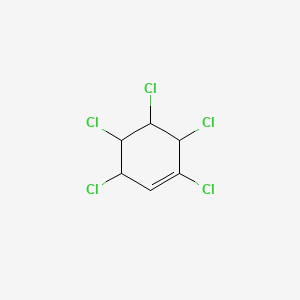
![Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12826835.png)
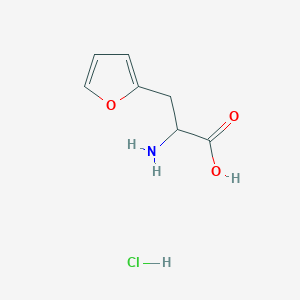
![5-Hydrazinyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12826842.png)
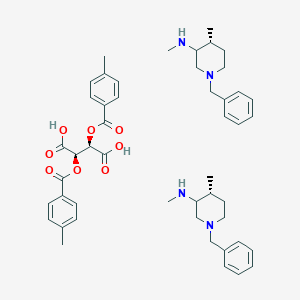
![5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12826866.png)

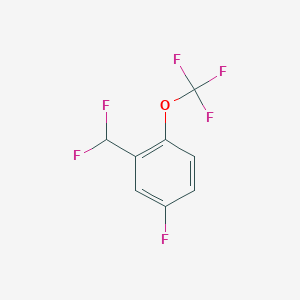
![(8R,9S,10R,11S,13R,16R,17R)-14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B12826871.png)
